Enhanced Lipophilicity vs Methoxy Analog
The target compound displays a higher calculated partition coefficient (LogP) than its closest methoxy analog, 2-(bromomethyl)-1-chloro-3-methoxybenzene. The computed XLogP3 for the target is 3.4 [1], while the methoxy analog has a reported computed LogP of approximately 3.24 . This difference is supported by the general principle that extending the alkoxy chain increases lipophilicity in aromatic systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | 2-(Bromomethyl)-1-chloro-3-methoxybenzene (CAS 83781-95-7), LogP ≈ 3.24 |
| Quantified Difference | ΔLogP ≈ +0.16 (target is more lipophilic) |
| Conditions | Computed values from PubChem (XLogP3) and supplier data |
Why This Matters
Higher lipophilicity can improve extraction efficiency in organic synthesis and influence pharmacokinetic properties when used as an intermediate in medicinal chemistry.
- [1] PubChem Compound Summary CID 114320941, 2-(Bromomethyl)-1-chloro-3-ethoxybenzene. View Source
